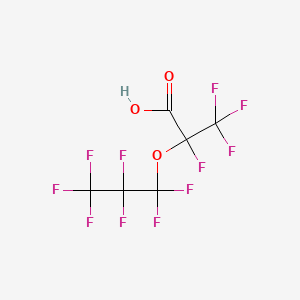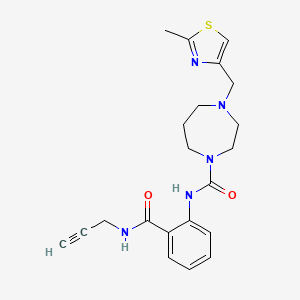
MTDB-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTDB-Alkyne is a clickable RNA pseudoknot binder, composed of the beta-coronavirus pseudoknot ligand MTDB that has been functionalized with a clickable alkyne group . This compound has gained attention for its role in the synthesis of proximity-induced nucleic acid degrader molecules, particularly for the degradation of severe acute respiratory syndrome coronavirus 2 RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: MTDB-Alkyne is synthesized by functionalizing the beta-coronavirus pseudoknot ligand MTDB with a clickable alkyne group . The preparation of alkynes generally involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia . This process forms the carbon-carbon triple bond characteristic of alkynes.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned dehydrohalogenation techniques. The use of robust reaction conditions and high-purity reagents ensures the production of this compound with a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions: MTDB-Alkyne undergoes various chemical reactions, including:
Oxidation: Alkynes can be oxidized to diketones using reagents like potassium permanganate.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation with catalysts such as palladium on carbon.
Substitution: Alkynes can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: New alkynes or substituted alkynes.
Scientific Research Applications
MTDB-Alkyne has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Acts as a clickable RNA pseudoknot binder, facilitating the study of RNA structures and functions.
Industry: Utilized in the synthesis of specialized compounds for various industrial applications.
Mechanism of Action
MTDB-Alkyne exerts its effects by binding to RNA pseudoknots. The clickable alkyne group allows for the attachment of various functional groups, enabling the synthesis of proximity-induced nucleic acid degrader molecules. These molecules target and degrade specific RNA sequences, such as those found in severe acute respiratory syndrome coronavirus 2 . The molecular targets include RNA pseudoknots, and the pathways involved are related to RNA degradation and interference .
Comparison with Similar Compounds
MTDB: The parent compound without the clickable alkyne group.
Propargylamine: Another alkyne-containing compound used in click chemistry.
Phenylacetylene: A simple alkyne used in various organic synthesis reactions.
Uniqueness: MTDB-Alkyne is unique due to its specific functionalization with a clickable alkyne group, which allows for targeted RNA binding and degradation. This makes it particularly valuable in the study and treatment of viral infections, such as severe acute respiratory syndrome coronavirus 2 .
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[2-(prop-2-ynylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28) |
InChI Key |
BHCAYIGBTZSCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)
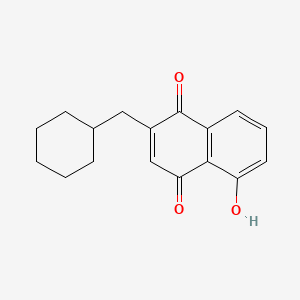
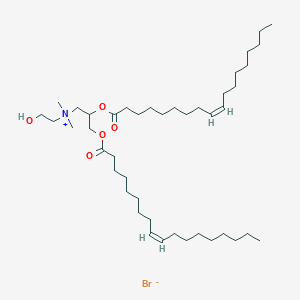
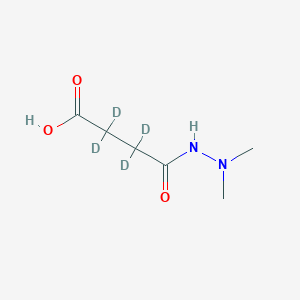
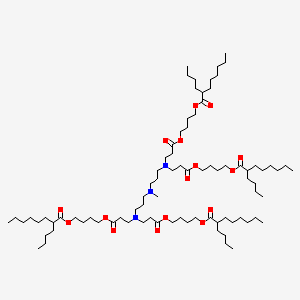
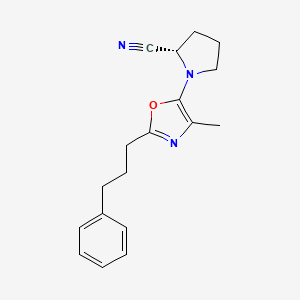
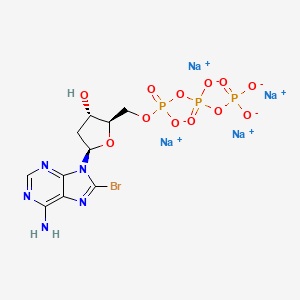
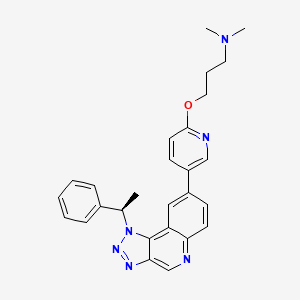

![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)
